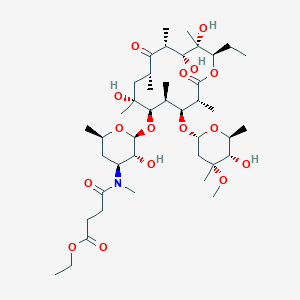
N-Demethyl-N-(ethylsuccinyl) erythromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Demethyl-N-(ethylsuccinyl) erythromycin is a chemically modified derivative of erythromycin, a macrolide antibiotic. This compound is designed to explore the effects of structural changes on the biochemical properties of erythromycin . It is primarily used in research to understand how modifications to the erythromycin structure can influence its activity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-N-(ethylsuccinyl) erythromycin involves the modification of erythromycin through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Demethyl-N-(ethylsuccinyl) erythromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
N-Demethyl-N-(ethylsuccinyl) erythromycin has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of structural modifications on the chemical properties of erythromycin.
Biology: Employed in research to understand the interactions of modified erythromycin with biological systems.
Medicine: Investigated for its potential therapeutic applications and its ability to overcome resistance mechanisms in bacteria.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of N-Demethyl-N-(ethylsuccinyl) erythromycin involves its interaction with bacterial ribosomes, similar to erythromycin. It inhibits bacterial protein synthesis by binding to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the bacteria from synthesizing essential proteins, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Demethyl-N-(ethylsuccinyl) erythromycin include:
- Erythromycin
- Clarithromycin
- Azithromycin
Uniqueness
This compound is unique due to its specific structural modifications, which can influence its biochemical properties and potentially enhance its efficacy against certain bacterial strains. These modifications can also help in overcoming resistance mechanisms that limit the effectiveness of other macrolide antibiotics .
Properties
Molecular Formula |
C42H73NO16 |
|---|---|
Molecular Weight |
848.0 g/mol |
IUPAC Name |
ethyl 4-[[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylamino]-4-oxobutanoate |
InChI |
InChI=1S/C42H73NO16/c1-14-28-42(11,52)35(48)23(5)32(46)21(3)19-40(9,51)37(59-39-33(47)27(18-22(4)55-39)43(12)29(44)16-17-30(45)54-15-2)24(6)34(25(7)38(50)57-28)58-31-20-41(10,53-13)36(49)26(8)56-31/h21-28,31,33-37,39,47-49,51-52H,14-20H2,1-13H3/t21-,22-,23+,24+,25-,26+,27+,28-,31+,33-,34+,35-,36+,37-,39+,40-,41-,42-/m1/s1 |
InChI Key |
KQRJURQIAYAVCO-NSTIDYSTSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)CCC(=O)OCC)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


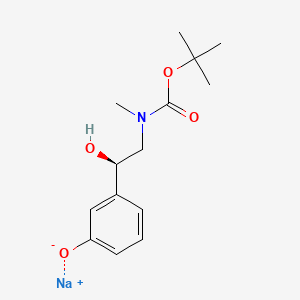
![tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13852138.png)
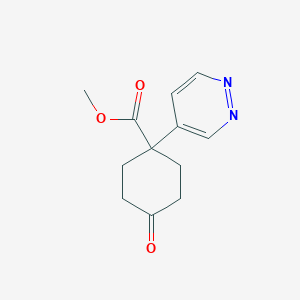
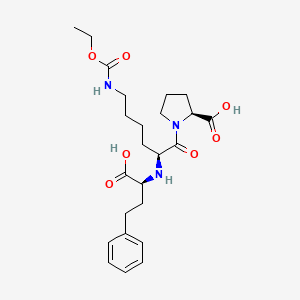
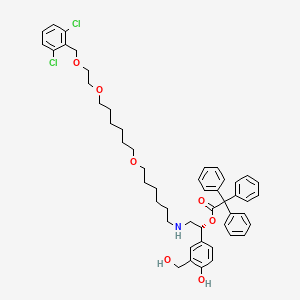
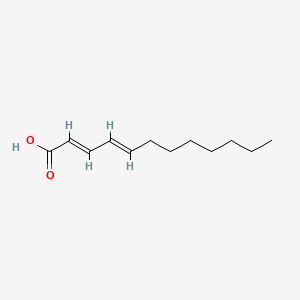
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
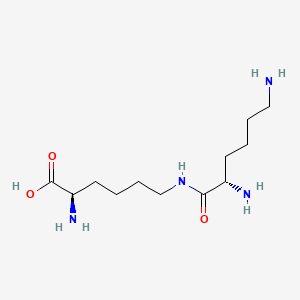
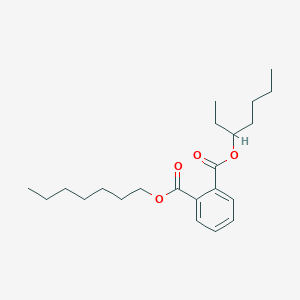
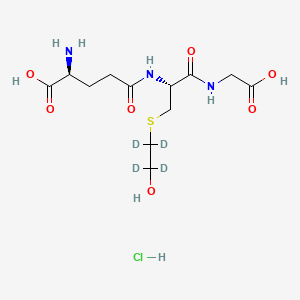
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
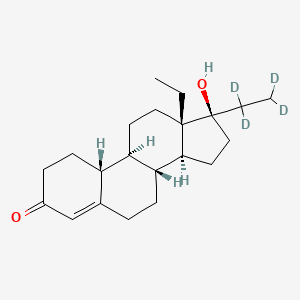
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
